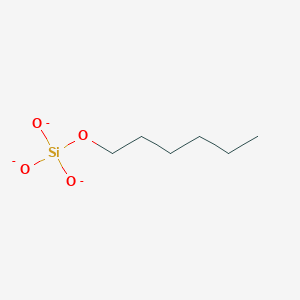
Hexyl silicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl silicate is an organosilicon compound that belongs to the family of silicates. It is characterized by the presence of a hexyl group attached to a silicon atom through an oxygen bridge. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications.
Métodos De Preparación
Hexyl silicate can be synthesized through several methods. One common synthetic route involves the reaction of hexanol with silicon tetrachloride in the presence of a base. The reaction typically proceeds as follows:
SiCl4+4C6H13OH→Si(OC6H13)4+4HCl
This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of silicon tetrachloride. Industrial production methods often involve the use of catalysts to increase the reaction rate and yield.
Análisis De Reacciones Químicas
Hexyl silicate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form hexanol and silicic acid.
Condensation: It can undergo condensation reactions to form siloxane bonds, which are essential in the formation of silicone polymers.
Oxidation: this compound can be oxidized to form this compound esters, which are used in various applications.
Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Hexyl silicate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of silicone polymers and other organosilicon compounds.
Biology: this compound is used in the preparation of biocompatible materials for medical implants and drug delivery systems.
Medicine: It is used in the formulation of pharmaceuticals and as a component in medical devices.
Industry: this compound is used as a coupling agent in the production of composite materials and as a surface modifier in coatings and adhesives.
Mecanismo De Acción
The mechanism of action of hexyl silicate involves its ability to form strong bonds with both organic and inorganic materials. This property makes it an effective coupling agent and surface modifier. The molecular targets and pathways involved in its action include the formation of siloxane bonds and the interaction with hydroxyl groups on surfaces.
Comparación Con Compuestos Similares
Hexyl silicate can be compared with other similar compounds, such as:
Ethyl silicate: Similar in structure but with an ethyl group instead of a hexyl group. It is used in similar applications but has different physical properties.
Methyl silicate: Contains a methyl group and is used in the production of silicone resins and coatings.
Butyl silicate: Contains a butyl group and is used as a binder in coatings and adhesives.
This compound is unique due to its longer alkyl chain, which provides different solubility and reactivity properties compared to its shorter-chain counterparts.
Propiedades
Fórmula molecular |
C6H13O4Si-3 |
|---|---|
Peso molecular |
177.25 g/mol |
Nombre IUPAC |
hexoxy(trioxido)silane |
InChI |
InChI=1S/C6H13O4Si/c1-2-3-4-5-6-10-11(7,8)9/h2-6H2,1H3/q-3 |
Clave InChI |
JUDSVADHTWJXEK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCO[Si]([O-])([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate](/img/structure/B12340908.png)
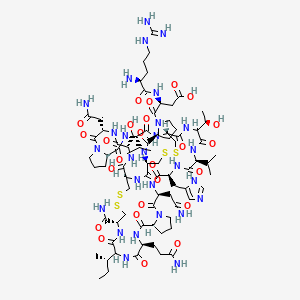
![1-Piperidineethanesulfonamide, 4-hydroxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12340918.png)
![(2Z)-3-cyclopropyl-1-{3-[(4-fluorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one](/img/structure/B12340931.png)
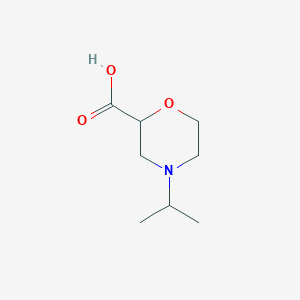
![3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B12340939.png)
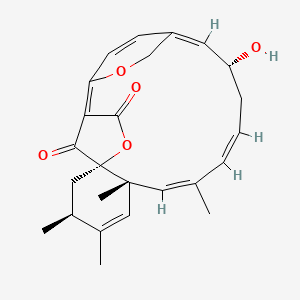
![Benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide](/img/structure/B12340958.png)
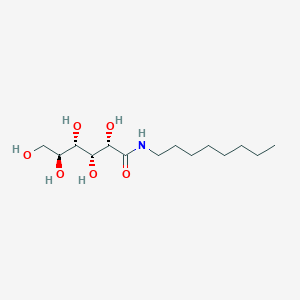
![3-Chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B12340976.png)
![Ethyl 4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate](/img/structure/B12340984.png)
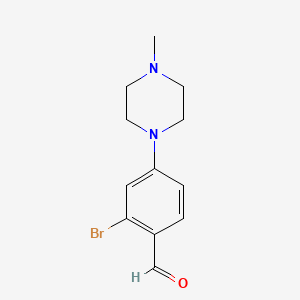
![5-[[15a-[2-[[1-[[4-amino-1-[2-[[1-[[6-amino-1-[[2-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-4a,35,44,62-tetrakis(4-aminobutyl)-26a,98-bis(2-amino-2-oxoethyl)-38-benzyl-56-butan-2-yl-29a,65,71-tris(3-carbamimidamidopropyl)-24,47-bis(2-carboxyethyl)-12a,77,80,86,89-pentakis(carboxymethyl)-7a,53-bis(1-hydroxyethyl)-21-(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-68-methyl-41-(2-methylpropyl)-83-(2-methylsulfanylethyl)-2a,5a,8,8a,10a,11,13a,17,20,23,25a,26,28a,31a,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-heptatriacontaoxo-3,4,17a,18a,21a,22a,29,30-octathia-a,3a,6a,7,9a,10,11a,14a,16,19,22,24a,25,27a,30a,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-heptatriacontazapentacyclo[57.50.10.86,32.49,95.012,16]hentriacontahectan-27-yl]amino]-4-amino-5-oxopentanoic acid](/img/structure/B12340997.png)
![(4-fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate](/img/structure/B12340998.png)
